Piperidine vs. Piperazine Core: Differential Lipophilicity and Hydrogen-Bond Acceptor Count Between Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate and Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
When comparing the piperidine-based target compound with its closest commercially available core-altered analog, the piperazine variant ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate (CAS 1396791-93-7), computed molecular descriptors reveal quantifiable differences that can influence passive permeability and off-target promiscuity. The piperidine derivative possesses a higher XLogP3-AA (2.4 vs. 1.9 for the piperazine) and one fewer hydrogen-bond acceptor (7 vs. 8) [1]. These differences are directly relevant to CNS drug design guidelines, where TPSA < 90 Ų and logP between 2 and 4 are favorable. The target compound's TPSA of 90.2 Ų sits precisely at the threshold, whereas the piperazine analog, with an additional acceptor and lower logP, is slightly more hydrophilic [1]. No head-to-head biological activity data were identified in primary literature or patents for this specific pair, so these property differences represent class-level inference that must be validated experimentally.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; H-bond acceptors = 7; TPSA = 90.2 Ų |
| Comparator Or Baseline | Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate (CAS 1396791-93-7): XLogP3-AA = 1.9; H-bond acceptors = 8; TPSA = 93.8 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.5; ΔH-bond acceptors = -1; ΔTPSA = -3.6 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem 2025.09.15). No experimental logP or logD data available for either compound. |
Why This Matters
A logP difference of 0.5 units can correspond to a ~3-fold change in equilibrium partition coefficient, impacting membrane permeability and assay reproducibility; procurement of the correct analog is essential to maintain consistent physicochemical space in SAR campaigns.
- [1] PubChem Compound Summary for CID 71791424 (target) and CID 71791425 (piperazine analog). National Center for Biotechnology Information (2025). Computed properties from PubChem 2025.09.15 release. View Source
